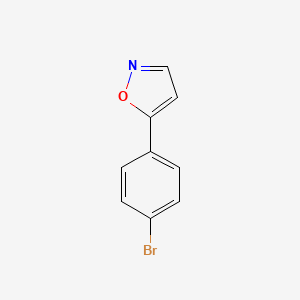

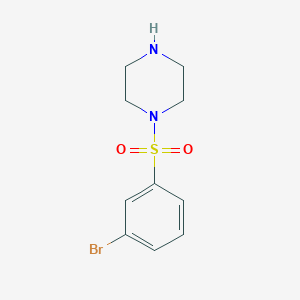

5-(4-Bromophenyl)isoxazole

Descripción general

Descripción

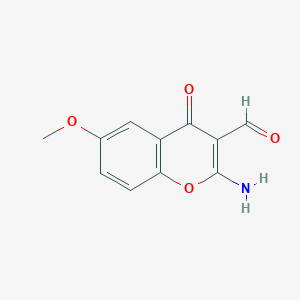

5-(4-Bromophenyl)isoxazole is a compound that belongs to the isoxazole class, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The presence of a bromine atom on the phenyl ring at the 4-position makes it a derivative of isoxazole with potential utility in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles were prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . Additionally, 4-phenylisoxazole has been synthesized by a simpler procedure than previously used methods, indicating the possibility of more efficient synthesis routes for such compounds . The synthesis of 5-(4-bromophenyl)isoxazole itself is not detailed in the provided papers, but the methodologies described could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole, was determined using single crystal X-ray diffraction studies, revealing the angles between the isoxazole ring and the attached phenyl rings . Similarly, vibrational and electronic absorption spectral studies can provide insights into the bonding features and stability of the molecule, as demonstrated for 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole . These techniques could be applied to 5-(4-Bromophenyl)isoxazole to elucidate its molecular structure.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions. For instance, bromination of isoxazolin-5-ones has been described, which could be relevant to the bromination of 5-(4-Bromophenyl)isoxazole . Additionally, the reactivity of such compounds with carboxylic acids has been explored, as seen in the formation of cocrystals and salts involving hydrogen bonding and π-π interactions . These findings suggest that 5-(4-Bromophenyl)isoxazole could also engage in similar reactions, potentially leading to the formation of novel structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary significantly. For example, differences in the physical properties of 3-aryl and 4-aryl compounds in the solid phase have been noted . The liquid crystalline behavior of new comb-shaped methacrylate oligomers derived from an isoxazole derivative indicates the potential for such compounds to exhibit unique phase behaviors . The basicity and acidity of isoxazole derivatives have also been studied, providing a comparison with carboxylic acids . These properties are crucial for understanding the behavior of 5-(4-Bromophenyl)isoxazole in different environments and could influence its applications in material science or pharmaceuticals.

Aplicaciones Científicas De Investigación

Biomedical Applications

- Synthesis of Biomedically Relevant Compounds :

- A study by Ryzhkova et al. (2020) explored the electrochemically induced transformation of 3-(4-bromophenyl)isoxazol-5(4H)-one, among others, leading to the synthesis of a new compound with potential biomedical applications, especially for regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

Material Science

- Liquid Crystal Synthesis :

- Vieira et al. (2009) developed a copper(I)-catalyzed procedure for preparing liquid crystals based on unsymmetrical 3,5-disubstituted isoxazole, including derivatives from 3-(4-bromophenyl)-5-(4-(decyloxy)phenyl)isoxazole. These compounds exhibited various liquid crystalline phases, highlighting their potential in material science applications (Vieira, Bryk, Conte, Bortoluzzi, & Gallardo, 2009).

Safety And Hazards

Direcciones Futuras

Isoxazole derivatives, including 5-(4-Bromophenyl)isoxazole, have shown significant potential as anticancer agents. Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Propiedades

IUPAC Name |

5-(4-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMMSHZGFRWLRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370829 | |

| Record name | 5-(4-Bromophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)isoxazole | |

CAS RN |

7064-31-5 | |

| Record name | 5-(4-Bromophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)